Cas no 2171664-88-1 (2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)pent-4-ynoic acid)

2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)pent-4-ynoic acid is a specialized Fmoc-protected amino acid derivative featuring a cyclopropane ring and a terminal alkyne group. Its structural complexity makes it valuable in peptide synthesis, particularly for introducing constrained cyclopropyl motifs or click chemistry-compatible alkynes into peptide backbones. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, while the alkyne functionality allows for subsequent bioorthogonal modifications via CuAAC or SPAAC reactions. The cyclopropane ring confers conformational rigidity, potentially enhancing peptide stability or modulating biological activity. This compound is particularly useful in medicinal chemistry and chemical biology for designing peptide-based probes or therapeutics with tailored properties.
2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)pent-4-ynoic acid structure
2171664-88-1 structure
商品名:2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)pent-4-ynoic acid
CAS番号:2171664-88-1
MF:C25H24N2O5
メガワット:432.468466758728
CID:5995747
PubChem ID:165502317

2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)pent-4-ynoic acid 化学的及び物理的性質

名前と識別子

    • 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)pent-4-ynoic acid
    • EN300-1488023
    • 2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}formamido)pent-4-ynoic acid
    • 2171664-88-1
    • インチ: 1S/C25H24N2O5/c1-2-7-21(22(28)29)27-23(30)25(12-13-25)15-26-24(31)32-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h1,3-6,8-11,20-21H,7,12-15H2,(H,26,31)(H,27,30)(H,28,29)
    • InChIKey: UMJHVKDECRJFFG-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1)NC(C(=O)O)CC#C

計算された属性

  • せいみつぶんしりょう: 432.16852187g/mol
  • どういたいしつりょう: 432.16852187g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 9
  • 複雑さ: 760
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 105Ų

2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)pent-4-ynoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1488023-0.05g
2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}formamido)pent-4-ynoic acid
2171664-88-1
0.05g
$2829.0 2023-06-06
Enamine
EN300-1488023-500mg
2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}formamido)pent-4-ynoic acid
2171664-88-1
500mg
$3233.0 2023-09-28
Enamine
EN300-1488023-2500mg
2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}formamido)pent-4-ynoic acid
2171664-88-1
2500mg
$6602.0 2023-09-28
Enamine
EN300-1488023-5.0g
2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}formamido)pent-4-ynoic acid
2171664-88-1
5g
$9769.0 2023-06-06
Enamine
EN300-1488023-10000mg
2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}formamido)pent-4-ynoic acid
2171664-88-1
10000mg
$14487.0 2023-09-28
Enamine
EN300-1488023-10.0g
2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}formamido)pent-4-ynoic acid
2171664-88-1
10g
$14487.0 2023-06-06
Enamine
EN300-1488023-0.25g
2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}formamido)pent-4-ynoic acid
2171664-88-1
0.25g
$3099.0 2023-06-06
Enamine
EN300-1488023-1000mg
2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}formamido)pent-4-ynoic acid
2171664-88-1
1000mg
$3368.0 2023-09-28
Enamine
EN300-1488023-250mg
2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}formamido)pent-4-ynoic acid
2171664-88-1
250mg
$3099.0 2023-09-28
Enamine
EN300-1488023-2.5g
2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}formamido)pent-4-ynoic acid
2171664-88-1
2.5g
$6602.0 2023-06-06

2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)pent-4-ynoic acid 関連文献

2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl}formamido)pent-4-ynoic acidに関する追加情報

Compound CAS No. 2171664-88-1: 2-{[1-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl]formamido}pent-4-ynoic Acid

The compound with CAS No. 2171664-88-1, known as 2-{[1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropyl]formamido}pent-4-ynoic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and biotechnology. This compound is notable for its complex structure, which incorporates a cyclopropane ring, a fluorenylmethoxycarbonyl (Fmoc) group, and an alkynyl chain. These structural features make it a promising candidate for various applications, particularly in drug discovery and peptide synthesis.

The synthesis of this compound involves a multi-step process that highlights the importance of stereochemical control and functional group compatibility. The use of the Fmoc group, a well-known protecting group in peptide chemistry, underscores its potential role in peptide-based drug design. Recent studies have explored the use of similar compounds in the development of bioconjugates and targeted drug delivery systems. For instance, researchers have demonstrated that the presence of the Fmoc group can enhance the stability and bioavailability of peptide-based therapeutics, making this compound a valuable tool in modern drug design.

In addition to its role in peptide chemistry, this compound has also been investigated for its potential in cancer therapy. The pentynoic acid moiety within its structure has been shown to exhibit anti-proliferative activity against various cancer cell lines. Furthermore, the cyclopropane ring introduces unique steric and electronic properties that can be exploited to enhance the compound's binding affinity to specific biological targets. These findings have led to ongoing research into its potential as a lead compound for developing novel anti-cancer agents.

The application of this compound extends beyond therapeutic development. Its structural complexity makes it an ideal candidate for studying fundamental chemical reactions, such as those involving strained rings and reactive intermediates. Recent advancements in transition metal-catalyzed reactions have enabled the efficient synthesis of similar compounds, paving the way for further exploration of their chemical properties and reactivity.

In terms of industrial applications, this compound has shown promise in the field of materials science. The presence of an alkynyl chain allows for the formation of robust carbon-carbon bonds, which are essential in constructing high-performance materials such as polymers and composites. Researchers have explored the use of similar compounds in creating stimuli-responsive materials that can adapt to environmental changes, opening new avenues for their application in sensors and adaptive technologies.

The integration of computational chemistry techniques has significantly enhanced our understanding of this compound's properties. Advanced molecular modeling studies have provided insights into its electronic structure, conformational flexibility, and interaction with biological systems. These computational tools have also facilitated the design of analogs with improved pharmacokinetic profiles, further advancing its potential as a therapeutic agent.

In conclusion, CAS No. 2171664-88-1 represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover its full potential, this compound is poised to play a pivotal role in shaping future advancements in medicine and materials science.

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